4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide
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Overview
Description
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide is a chemical compound with the molecular formula C₁₇H₁₄Cl₃N₃O₂. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It features a hydrazinyl group linked to a chlorobenzylidene moiety, making it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide typically involves the condensation reaction between 4-chlorobenzaldehyde and hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the hydrazone linkage . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like column chromatography and crystallization are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzylidene moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced hydrazones, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its antioxidant properties and its ability to scavenge free radicals.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-[(E)-(4-Chlorobenzylidene)amino]phenol: This compound shares a similar chlorobenzylidene moiety but differs in its overall structure and applications.
(E)-3-chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)pyridine: Another related compound with a hydrazinyl group, used in different research applications.
Uniqueness
4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H14Cl3N3O2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(2,5-dichlorophenyl)butanediamide |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-12-3-1-11(2-4-12)10-21-23-17(25)8-7-16(24)22-15-9-13(19)5-6-14(15)20/h1-6,9-10H,7-8H2,(H,22,24)(H,23,25)/b21-10+ |
InChI Key |
ZTFSMRSIRINBBZ-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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